molecular formula C18H26N2O2 B3803515 N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide

N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide

Cat. No. B3803515
M. Wt: 302.4 g/mol
InChI Key: AVKKYJYDUSVKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide, also known as Temozolomide, is a chemotherapy drug used in the treatment of brain tumors. It was first approved by the FDA in 1999 for the treatment of glioblastoma multiforme, a type of brain cancer. Temozolomide is an alkylating agent that works by damaging DNA in cancer cells, which leads to their death.

Mechanism of Action

N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide works by alkylating DNA in cancer cells, which leads to the formation of DNA adducts. These adducts cause DNA damage, which triggers the cell's DNA repair mechanisms. However, if the damage is too severe, the cell undergoes apoptosis, or programmed cell death. N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide is particularly effective against rapidly dividing cancer cells, which are more susceptible to DNA damage.
Biochemical and Physiological Effects:
N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide has both biochemical and physiological effects on cancer cells. Biochemically, it causes DNA damage and the formation of DNA adducts, which trigger the cell's DNA repair mechanisms. Physiologically, it causes the cancer cell to undergo apoptosis, or programmed cell death. N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide also has some side effects, such as nausea, vomiting, and fatigue, which are common with chemotherapy drugs.

Advantages and Limitations for Lab Experiments

N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied, which makes it easy to obtain and work with. It is also effective against a wide range of cancer cell lines, which makes it a versatile tool for studying cancer biology. However, N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide also has some limitations for lab experiments. It is a potent cytotoxic agent that can be hazardous to handle, which requires proper safety precautions. It also has some side effects, such as nausea and vomiting, which can affect the health of lab personnel.

Future Directions

There are several future directions for the study of N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide. One area of research is the development of new formulations of N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide that can be more effective in treating brain tumors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide. This could lead to more personalized treatments for cancer patients. Finally, there is ongoing research into the mechanisms of DNA repair in cancer cells, which could lead to the development of new drugs that can enhance the effectiveness of N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide.

Scientific Research Applications

N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide is widely used in scientific research to study the mechanism of action of alkylating agents and their effects on cancer cells. N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide has been shown to be effective in the treatment of various types of brain tumors, including glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. It has also been used in clinical trials for the treatment of other types of cancer, such as lymphoma, leukemia, and pancreatic cancer.

properties

IUPAC Name

N,2,4,5-tetramethyl-N-[2-(2-oxopiperidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-11-15(3)16(12-14(13)2)18(22)19(4)9-10-20-8-6-5-7-17(20)21/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKKYJYDUSVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)N(C)CCN2CCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.